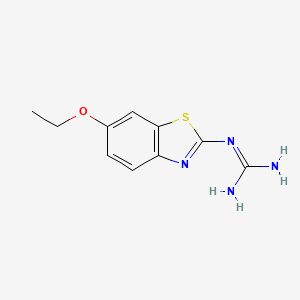

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

説明

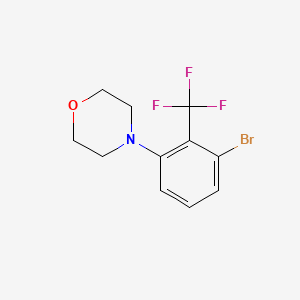

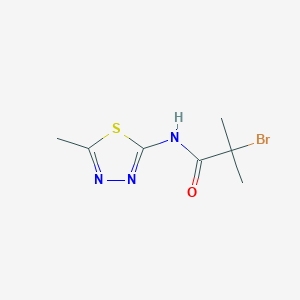

“N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various methods. One approach involves the reaction of 2-amino- and 2-mercaptothiazole derivatives, which are considered highly reactive building blocks for organic and organoelement synthesis . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, which is a bicyclic structure with fused benzene and thiazole rings . The compound also contains an ethoxy group attached to the 6-position of the benzothiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, are known for their reactivity. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are easily functionalized, making them highly reactive building blocks for organic and organoelement synthesis .科学的研究の応用

Synthetic Pathways and Biological Interest

Guanidine derivatives, including those with a benzothiazole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed various procedures to access compounds with guanidine groups, leading to potential therapeutic agents. These derivatives, known as 2-guanidinobenzazoles, have shown a range of pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The synthesis approaches for these compounds involve a variety of modifications and functionalizations, aiming to develop new pharmacophores (Rosales-Hernández et al., 2022).

Screening and Pharmacological Actions

Compounds with guanidine moieties, both natural and synthetic, have been explored for their therapeutic applications. Screening processes for these derivatives focus on identifying lead drug candidates with specific pharmacological actions. Guanidine-based compounds are under investigation for their neuroprotective, anti-inflammatory, anti-protozoal, anti-HIV, and chemotherapeutic potential. Despite their promise, further studies are required to fully understand their therapeutic viability (Rauf et al., 2014).

Bioactivity and Therapeutic Uses

The guanidine group plays a crucial role in the chemical and physicochemical properties of many medically relevant compounds. Guanidine-containing derivatives are considered essential for treating a wide spectrum of diseases, offering a rich source for novel drug development. These molecules have been highlighted for their central nervous system (CNS) activity, anti-inflammatory properties, and potential as chemotherapeutic agents. Recent advancements in the synthesis of guanidine-containing molecules underline their importance in drug design (Sa̧czewski & Balewski, 2009).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are integral to various natural and synthetic bioactive molecules, exhibiting a range of pharmacological activities. The structural diversity provided by the benzothiazole scaffold has been instrumental in the search for new therapeutic agents. Benzothiazole derivatives have been associated with antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer activities, making them a focal point in medicinal chemistry research (Bhat & Belagali, 2020).

将来の方向性

Benzothiazole derivatives, including “N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine”, are of great interest in drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds in the development of new drugs and materials .

作用機序

Target of Action

It’s worth noting that similar compounds have shown strong action against different microbial species .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in their antimicrobial and antioxidant activities .

Biochemical Pathways

Related compounds have been shown to have antimicrobial and antioxidant activities, suggesting they may affect pathways related to these functions .

Result of Action

Similar compounds have shown strong antimicrobial and antioxidant activities .

生化学分析

Biochemical Properties

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with bivalent metal ions such as cobalt, nickel, copper, and zinc . These interactions often result in the formation of stable chelates, which can influence the compound’s bioactivity. The compound’s interaction with microbial species like Micrococcus luteus and Escherichia coli has demonstrated strong antimicrobial activity . Additionally, its antioxidant properties have been evaluated through DPPH and ferric reducing power assays .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity suggests it can disrupt cellular functions in bacteria, leading to cell death . In eukaryotic cells, its antioxidant properties may help in reducing oxidative stress, thereby protecting cells from damage . The compound’s ability to form stable complexes with metal ions also suggests potential roles in modulating metal ion homeostasis within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with various biomolecules. The compound’s structure allows it to form chelates with metal ions, which can enhance its bioactivity . These chelates can interact with enzymes, potentially inhibiting or activating them. For example, the compound has shown inhibitory effects on enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been found to be stable under various conditions, maintaining its bioactivity for extended periods In vitro studies have shown that the compound retains its antimicrobial and antioxidant activities over time . In vivo studies are needed to further understand its long-term effects and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as antimicrobial and antioxidant activities . At higher doses, potential toxic or adverse effects may occur. Studies have indicated that high doses can lead to toxicity, affecting liver and kidney functions . It is crucial to determine the optimal dosage that maximizes the compound’s benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism. The compound’s ability to form chelates with metal ions suggests it may influence metal ion metabolism . Additionally, its antioxidant properties indicate potential involvement in pathways related to oxidative stress and redox balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests it may be transported via metal ion transporters . Its distribution within tissues is influenced by its solubility and stability. Studies have shown that the compound can accumulate in specific tissues, potentially enhancing its bioactivity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s ability to form chelates with metal ions suggests it may localize to organelles involved in metal ion homeostasis, such as mitochondria . Additionally, its antioxidant properties indicate potential localization to areas of high oxidative stress, such as the cytoplasm and mitochondria

特性

IUPAC Name |

2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-6-3-4-7-8(5-6)16-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFZXBGVFWQHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)

![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)